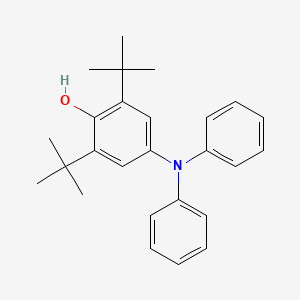
2,6-Di-tert-butyl-4-(diphenylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(diphenylamino)phenol is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups and a diphenylamino group attached to a phenolic ring. This compound is widely used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The resulting intermediate is then reacted with diphenylamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-tert-butyl-4-(diphenylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butyl and diphenylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-(diphenylamino)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer and antioxidant in various chemical reactions and formulations.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(diphenylamino)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and materials . The phenolic group plays a crucial role in this process by stabilizing the resulting radicals through resonance and steric hindrance provided by the tert-butyl groups.
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as an antioxidant in food, cosmetics, and industrial products.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another hindered phenolic compound used as an antioxidant in lubricants and other applications.
Uniqueness: 2,6-Di-tert-butyl-4-(diphenylamino)phenol stands out due to the presence of the diphenylamino group, which imparts unique electronic and steric properties. This makes it particularly effective in stabilizing free radicals and enhancing the stability of various formulations.
Properties
Molecular Formula |
C26H31NO |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(N-phenylanilino)phenol |
InChI |
InChI=1S/C26H31NO/c1-25(2,3)22-17-21(18-23(24(22)28)26(4,5)6)27(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,28H,1-6H3 |
InChI Key |
FVYOUGLYGAJTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


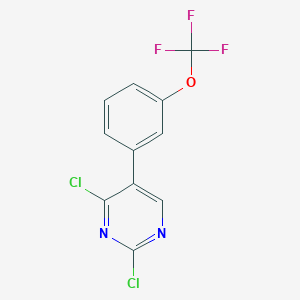
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
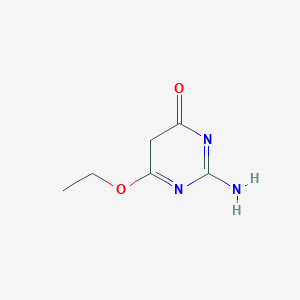
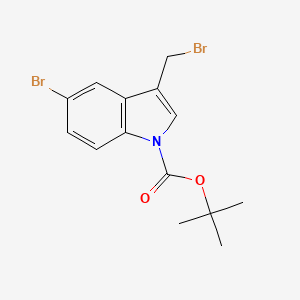
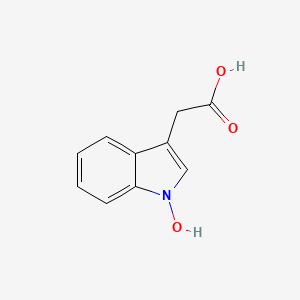

![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
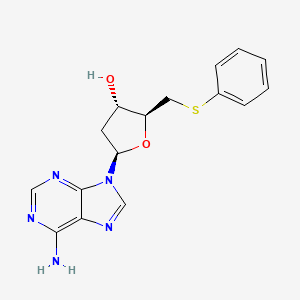

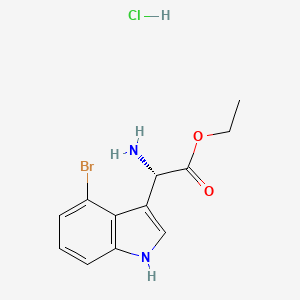
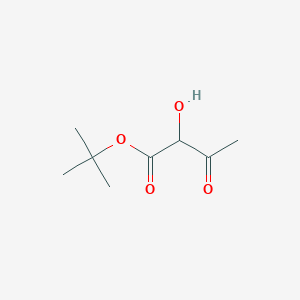
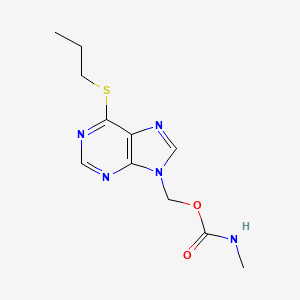
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
